
7-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
7-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a methyl group at the 7th position and a keto group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing quinazolin-4(3H)-ones, including 7-methylquinazolin-4(3H)-one, involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the cyclization of 1-phenyl-3-cyanoureas or 1-phenyl-3-cyanothioureas in the presence of phosphorus halides and phosphorus oxyhalides .
Industrial Production Methods: Industrial production methods for quinazolinones typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
7-Methylquinazolin-4(3H)-one serves as a foundational scaffold for developing new drugs. Its derivatives are synthesized to enhance biological activity and target various diseases. The compound has been investigated for its potential in treating conditions such as cancer, inflammation, and infections.
Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that quinazoline-based hybrids showed moderate potency against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 5.70 to 8.10 µM for MCF-7 cells . Another study highlighted the compound's ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a chemotherapeutic agent .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities beyond anticancer effects:
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain compounds derived from this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antiviral Activity : Compounds like 2-(4-hydroxybenzyl) quinazolin-4(3H)-one have demonstrated significant inhibitory effects against viruses such as the tobacco mosaic virus (TMV) .
Cytotoxicity Evaluation
A detailed investigation into the cytotoxicity of quinazoline derivatives revealed that compounds with hydroxylated sugar moieties exhibited enhanced potency against MCF-7 cells compared to their acetylated counterparts . The study utilized structure-activity relationship (SAR) analysis to correlate molecular structure with biological efficacy.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the mechanism of action of this compound derivatives against specific targets such as EGFR and VEGFR-2. These studies confirmed that certain compounds could effectively inhibit these pathways, providing insights into their potential therapeutic applications .
Data Summary Table
Wirkmechanismus
The mechanism of action of 7-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, certain quinazolinone derivatives have been found to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, these compounds can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one: The parent compound without the methyl group at the 7th position.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4th position.
2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolin-4(3H)-one with a hydrogenated ring system.
Uniqueness: 7-Methylquinazolin-4(3H)-one is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives.
Biologische Aktivität
7-Methylquinazolin-4(3H)-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
1. Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been extensively studied. Various studies have demonstrated their effectiveness against a range of bacterial strains.
1.1. Synthesis and Evaluation
A study synthesized several quinazolinone derivatives, including this compound, and evaluated their antibacterial activity using the agar well diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant antibacterial properties, with some compounds showing higher activity than traditional antibiotics .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
E. coli | 18 | |
Klebsiella pneumoniae | 22 |
2. Anticancer Activity
The anticancer properties of quinazolin-4(3H)-one derivatives, including this compound, have been investigated in various cancer cell lines.
2.1. Cytotoxicity Studies
A series of studies assessed the cytotoxicity of quinazolin-4(3H)-one derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The results showed that some derivatives had IC50 values significantly lower than the positive control lapatinib, indicating potent cytotoxic effects.
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.9 ± 0.74 |
A2780 | 12.11 ± 1.03 |
The mechanisms underlying the biological activities of this compound are multifaceted:
3.1. Antibacterial Mechanism
Research indicates that quinazolinones may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death . The presence of electron-donating groups on the quinazolinone ring has been shown to enhance antibacterial activity.
3.2. Anticancer Mechanism
In cancer studies, these compounds have been observed to induce apoptosis in cancer cells via various pathways, including inhibition of tyrosine kinases involved in cell proliferation . Molecular docking studies suggest strong interactions with key proteins involved in cancer progression, enhancing their therapeutic potential .
4. Case Studies and Clinical Relevance
Several case studies highlight the promising biological activity of quinazolin-4(3H)-one derivatives:
- A study demonstrated that specific modifications to the quinazolinone structure significantly enhanced its cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug development .
- Another investigation into hybrid compounds combining quinazolinones with morpholine showed improved selectivity and activity against lung cancer cells, indicating potential for targeted therapy .
5. Conclusion
This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Ongoing research into its derivatives continues to unveil new therapeutic possibilities, emphasizing the importance of structural modifications to enhance efficacy. Future studies should focus on elucidating detailed mechanisms of action and exploring clinical applications to fully harness the potential of this compound in medicinal chemistry.
Eigenschaften
IUPAC Name |
7-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPHSAIPZPYEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317594 | |
Record name | 7-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-40-5 | |
Record name | 75844-40-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.